2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone]
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Overview
Description
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] typically involves the reaction of 4-hydroxybenzohydrazide with barbituric acid under specific conditions. The reaction mixture is usually heated under reflux in a suitable solvent, such as ethanol or methanol, for several hours. After the reaction is complete, the product is isolated by filtration, washed with cold water, and dried under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis. The compound has been shown to reduce the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the NF-kB inflammatory pathway, which is involved in the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds have shown potential in various biological applications.
Uniqueness
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] is unique due to its specific hydrazone moiety, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit ER stress and apoptosis, as well as its anti-inflammatory properties, make it a promising candidate for further research and development in the field of neuroprotection and anti-neuroinflammation .
Properties
Molecular Formula |
C10H8N4O4 |
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Molecular Weight |
248.19g/mol |
IUPAC Name |
6-hydroxy-5-[(4-hydroxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-6-3-1-5(2-4-6)13-14-7-8(16)11-10(18)12-9(7)17/h1-4,15H,(H3,11,12,16,17,18) |
InChI Key |
TWGOJILVCXFFAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)O |
Origin of Product |
United States |
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